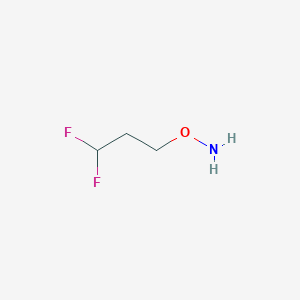
1-bromo-4-(1,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1,2,2-trifluoroethyl)benzene, also known as 1-bromo-4-trifluoroethylbenzene, is an organofluorine compound used in a variety of scientific research applications. It is a colorless liquid that is soluble in most organic solvents, making it an ideal compound for experimentation in a variety of fields.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-trifluoroethylbenzene is used in a variety of scientific research applications. It is commonly used in organic chemistry as a reagent for the synthesis of other compounds, such as 1-bromo-4-fluoroethylbenzene. It is also used as a solvent for the separation of enantiomers and as a reactant in the synthesis of pharmaceuticals. In addition, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene has been used in the synthesis of polymers and as a catalyst in the polymerization of olefins.
Wirkmechanismus
The mechanism of action of 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene is not well understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule and facilitating the reaction. In addition, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene is believed to act as a nucleophile, attacking the substrate molecule and forming a covalent bond with it.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene are not well understood. However, the compound is believed to be toxic to humans and animals in high concentrations. In addition, it has been found to be an irritant to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-4-trifluoroethylbenzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low toxicity, making it safe for use in experiments involving human and animal subjects. In addition, it is relatively inexpensive and easily available. However, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene is highly volatile and flammable, making it dangerous to work with in the laboratory.
Zukünftige Richtungen
1-Bromo-4-trifluoroethylbenzene has a number of potential future applications. One of the most promising areas of research is the development of new methods for the synthesis of the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene could be used as a catalyst in the synthesis of new drugs and other compounds, as well as in the synthesis of polymers.
Synthesemethoden
1-Bromo-4-trifluoroethylbenzene can be synthesized through a variety of methods. One of the most common methods is the reaction of trifluoroacetic anhydride with bromobenzene in the presence of a base such as potassium carbonate. This reaction produces 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene in a yield of up to 98%. Another method for synthesis is the reaction of trifluoroacetic acid with bromobenzene in the presence of a base such as potassium carbonate, which produces 1-bromo-4-(1,2,2-trifluoroethyl)benzeneifluoroethylbenzene in a yield of up to 60%.
Eigenschaften
IUPAC Name |
1-bromo-4-(1,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVSVBJUDOCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,2,2-trifluoroethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)






